molecular formula C12H19ClFN5 B12233221 N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12233221
M. Wt: 287.76 g/mol
InChI Key: WDQIOPXVINAEIE-UHFFFAOYSA-N
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Description

The compound N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a pyrazole-based derivative synthesized as a hydrochloride salt to enhance solubility and stability. Its structure comprises two pyrazole rings:

  • Ring 1: Substituted with ethyl (C₂H₅), fluoro (F), and methyl (CH₃) groups at positions 1, 5, and 3, respectively.
  • Ring 2: Contains methyl groups at positions 1 and 4, with an amine linkage bridging the two rings via a methylene group.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-5-18-11(13)10(9(3)15-18)6-14-12-8(2)7-17(4)16-12;/h7H,5-6H2,1-4H3,(H,14,16);1H

InChI Key

WDQIOPXVINAEIE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=NN(C=C2C)C)F.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

This method, adapted from classical pyrazole synthesis, involves reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions. For instance, ethyl 3-oxobutanoate reacts with 1-ethyl-5-fluoro-3-methylpyrazole-4-carbohydrazide to form the pyrazole core, with the fluorine and methyl groups introduced via pre-functionalized starting materials. Yields typically range from 38% to 55%, depending on the substituents’ steric and electronic effects.

[4+1] Cyclization Reactions

Advanced strategies employ α-(1,3-dithian-2-yl) enamine ketones in a [4+1] cyclization to generate 1,3,4-trisubstituted pyrazoles. This method offers superior regiocontrol, critical for positioning the ethyl, fluoro, and methyl groups at the 1-, 3-, and 4-positions, respectively. Solvent choice (e.g., DMF or acetonitrile) and temperature (70–105°C) significantly influence reaction efficiency.

Stepwise Functionalization and Alkylation

Following pyrazole ring formation, sequential alkylation and amine coupling steps install the remaining substituents:

N-Alkylation of Pyrazole Amines

The methylene bridge between the two pyrazole rings is introduced via nucleophilic substitution. For example, 1,4-dimethylpyrazol-3-amine reacts with 4-(chloromethyl)-1-ethyl-5-fluoro-3-methylpyrazole in the presence of a base like K₂CO₃. Polar aprotic solvents (e.g., DMSO) enhance reactivity, achieving yields up to 68%.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treating with HCl gas in anhydrous ethyl acetate or methanol. This step improves solubility and stability, with a typical salt formation efficiency of 92–95%.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Optimal Range Impact on Yield Source
Temperature 80–100°C Maximizes kinetics without decomposition
Solvent DMF, DMSO, or acetonitrile Enhances nucleophilicity of amines
Reaction Time 6–12 hours Balances completion vs. side reactions
Molar Ratio (Amine:Alkylating Agent) 1:1.2 Ensures complete alkylation

Elevating the temperature beyond 110°C risks decomposition of the fluorine substituent, while sub-stoichiometric alkylating agent quantities lead to incomplete functionalization.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using gradient elution (hexane:ethyl acetate, 0–30%). High-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid in water/acetonitrile mobile phases achieves >98% purity.

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 2.12 (s, 3H, CH₃), 2.32 (s, 3H, CH₃), 3.58 (q, 2H, CH₂CH₃), 5.70 (s, 1H, pyrazole-H).
  • HRMS (ESI) : m/z [M + H]⁺ calcd. for C₁₂H₁₉FN₅: 260.1624; found: 260.1628.

Industrial-Scale Synthesis Considerations

Large-scale production employs continuous flow reactors to enhance heat and mass transfer, reducing reaction times by 40% compared to batch processes. Automated systems adjust reagent feeds in real-time, maintaining stoichiometric ratios and minimizing waste. A representative pilot-scale protocol yields 12 kg/month with 89% purity post-crystallization.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Substitution

The fluorine atom’s strong electron-withdrawing effect directs electrophilic attacks to the 4-position, but competing reactions at the 5-position can occur. Using bulky bases (e.g., DBU) suppresses undesired isomerization.

Stability of Hydrochloride Salt

Hygroscopicity poses storage challenges. Co-crystallization with excipients like mannitol improves shelf life under ambient conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may yield reduced pyrazole derivatives.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Biology: The compound can be used as a tool to study various biological processes and pathways.

    Industry: It is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole Derivatives with Varied Substituents

Pyrazole derivatives are widely studied for their pharmacological and agrochemical properties. Key structural analogs from the literature include compounds synthesized via coupling reactions, as described in . Below is a comparative analysis:

Table 1: Comparison of Pyrazole Derivatives
Compound (Reference) Substituents (Positions) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 1-Ethyl,5-Fluoro,3-methyl (Ring 1); 1,4-dimethyl (Ring 2) N/A N/A Amine, Hydrochloride
3a 1,5-Dichloro,3-methyl; 4-cyano,1-phenyl 133–135 68 Carboxamide, Cyano
3d 5-Chloro,3-methyl; 4-cyano,1-(4-fluorophenyl) 181–183 71 Carboxamide, Cyano, Fluoro
3e 1,5-Dichloro,3-methyl; 4-cyano,1-phenyl 172–174 66 Carboxamide, Cyano

Key Observations :

  • Substituent Effects: The target compound lacks the carboxamide and cyano groups present in analogs like 3a–3e but introduces a unique ethyl-fluoro-methyl combination. Fluorine atoms (as in 3d) are known to enhance metabolic stability and lipophilicity, which may align with the target’s design .
  • Salt Formation : Unlike neutral pyrazole derivatives in Table 1, the target’s hydrochloride salt likely improves aqueous solubility, akin to kinase inhibitors like H-7 hydrochloride () .

Hydrochloride Salts in Bioactive Compounds

Hydrochloride salts are common in pharmaceuticals to optimize physicochemical properties. Examples from the evidence include:



Key Observations :

  • Scaffold Diversity: The target’s pyrazole core differs from isoquinoline (H-7), indole (yohimbine), and azetidine (KHG26792) frameworks.
  • Salt Utility: Hydrochloride formation in H-7 and yohimbine enhances solubility for intravenous or oral administration, suggesting similar advantages for the target compound .

Biological Activity

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a pyrazole derivative that has garnered attention due to its potential therapeutic applications. This compound exhibits significant biological activity, particularly in the fields of oncology and inflammation. Understanding its mechanisms of action, efficacy, and safety profile is critical for its development as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C12H19ClFN5C_{12}H_{19}ClFN_5 with a molecular weight of approximately 287.77 g/mol. The compound's structure includes a pyrazole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₉ClFN₅
Molecular Weight287.77 g/mol
CAS Number1856069-80-1
AppearanceCrystalline solid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate enzyme activities and receptor interactions, which can lead to various pharmacological effects. The presence of the fluoro and ethyl groups enhances its binding affinity and selectivity towards target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines including MCF7 (breast cancer), SF268 (glioma), and NCI-H460 (lung cancer). It exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth:
    • MCF7 : IC50 = 3.79 µM
    • SF268 : IC50 = 12.50 µM
    • NCI-H460 : IC50 = 42.30 µM .
  • Mechanistic Insights : The compound's mechanism involves the induction of apoptosis in cancer cells, which was evidenced by increased levels of apoptotic markers in treated cell lines.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical settings:

  • Study on MCF7 Cells : A study by Bouabdallah et al. reported that a related pyrazole derivative exhibited significant cytotoxic effects against MCF7 cells with an IC50 value of 0.01 µM, indicating high potency .
  • Aurora-A Kinase Inhibition : Another study demonstrated that compounds similar to this compound inhibited Aurora-A kinase with IC50 values as low as 0.067 µM, highlighting their potential as targeted therapies in cancer treatment .

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial for clinical application. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, but further investigations are necessary to fully understand its toxicological implications.

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